molecular formula C17H17NO2S2 B7640094 [5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol

[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol

Cat. No. B7640094
M. Wt: 331.5 g/mol
InChI Key: NZMLZSAZPBVHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol, also known as TAFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. TAFM belongs to the family of furan-based compounds and is known for its unique chemical structure, which makes it an interesting candidate for various applications.

Mechanism of Action

The mechanism of action of [5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol is not yet fully understood, but it is believed to involve the interaction of the compound with various biological molecules, including proteins and enzymes. This compound has been shown to bind with high affinity to certain proteins, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have shown that this compound can inhibit the production of various pro-inflammatory cytokines, which could make it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to have potent antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using [5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol in lab experiments is its unique chemical structure, which makes it an interesting candidate for various applications. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of this compound is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on [5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol. One possible direction is the development of this compound-based materials for use in various electronic devices. Another direction is the investigation of the potential therapeutic effects of this compound in various disease models, including inflammatory diseases and cancer. Additionally, the development of new synthetic methods for this compound could lead to the production of more efficient and cost-effective derivatives of the compound.

Synthesis Methods

The synthesis of [5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol involves a series of chemical reactions that are carried out in the laboratory. The most common method for synthesizing this compound is the reaction between 2,5-dimethylfuran and 2-(thiophen-3-ylmethylsulfanyl)aniline in the presence of a catalyst. The reaction produces this compound as a white crystalline solid, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol has been studied extensively for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the development of organic semiconductors. This compound-based semiconductors have shown excellent performance in various electronic devices, including organic solar cells, light-emitting diodes, and field-effect transistors.

properties

IUPAC Name

[5-[[2-(thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c19-10-15-6-5-14(20-15)9-18-16-3-1-2-4-17(16)22-12-13-7-8-21-11-13/h1-8,11,18-19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMLZSAZPBVHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)SCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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